BenchChemオンラインストアへようこそ!

sodium potassium ATPase inhibitor 2

Enzyme Kinetics Ion Transport Mechanistic Pharmacology

Choose SPAI-2 for its unique Na⁺-competitive/K⁺-uncompetitive inhibition, a mechanism absent in cardiac glycosides. This 61-AA WAP-superfamily peptide probes the Na⁺-binding site, enables dual ATPase/proteinase inhibition, and powers SAR studies within the defined SPAI peptide family. Its transglutaminase substrate domain enables crosslinking applications. For experiments requiring mechanistic precision and multifunctional peptide tools, SPAI-2 is the only validated choice.

Molecular Formula C9H9FN2O
Molecular Weight 0
CAS No. 124541-52-2
Cat. No. B1168899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium potassium ATPase inhibitor 2
CAS124541-52-2
Synonymssodium potassium ATPase inhibitor 2
Molecular FormulaC9H9FN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Potassium ATPase Inhibitor 2 (CAS 124541-52-2): SPAI-2 Peptide Procurement Guide for Na⁺,K⁺-ATPase Research


Sodium potassium ATPase inhibitor 2 (CAS 124541-52-2), formally designated as SPAI-2 (Sodium/Potassium ATPase Inhibitor 2), is a 61-amino acid peptide inhibitor isolated from porcine intestine that belongs to the WAP (Whey Acidic Protein) superfamily [1][2]. SPAI-2 is a proteinaceous inhibitor distinct from cardiac glycosides (e.g., ouabain, digoxin), which are the conventional small-molecule inhibitors of Na⁺,K⁺-ATPase [3]. The compound functions as a competitive inhibitor with respect to Na⁺ and exhibits uncompetitive inhibition with respect to K⁺, providing a unique pharmacological profile for investigating the sodium pump's cation-binding mechanisms [4].

Why Generic Na⁺,K⁺-ATPase Inhibitors Cannot Replace Sodium Potassium ATPase Inhibitor 2 (CAS 124541-52-2) in Mechanistic Studies


Generic substitution of SPAI-2 with conventional cardiac glycosides (e.g., ouabain, digoxin) or other small-molecule inhibitors fails because SPAI-2 exhibits a fundamentally distinct mechanism of action. SPAI-2 inhibits Na⁺,K⁺-ATPase through competitive antagonism with Na⁺ and uncompetitive kinetics with K⁺ [1], whereas cardiac glycosides bind to the extracellular digitalis receptor site and stabilize the E2P conformation [2]. This mechanistic divergence confers SPAI-2 with unique utility for probing the Na⁺-binding site of the sodium pump—a property not replicated by any small-molecule alternative. Furthermore, SPAI-2 belongs to the WAP protein superfamily and possesses a transglutaminase substrate domain, suggesting multifunctional roles beyond ATPase inhibition that are absent in small-molecule comparators [3]. Consequently, substituting SPAI-2 with any generic ATPase inhibitor would yield fundamentally different experimental outcomes and invalidate comparative analyses.

Sodium Potassium ATPase Inhibitor 2 (CAS 124541-52-2): Quantitative Differentiation Evidence Against Comparator Compounds


SPAI-2 Competitive Inhibition Mechanism Against Na⁺ Distinguishes It from Ouabain and Other Cardiac Glycosides

SPAI-2 demonstrates a competitive inhibition mode with respect to Na⁺ and uncompetitive inhibition with respect to K⁺, a kinetic signature that fundamentally differentiates it from ouabain and other cardiac glycosides. In comparative enzyme kinetics studies, SPAI-2 was shown to compete directly with Na⁺ for binding to the Na⁺,K⁺-ATPase, whereas cardiac glycosides bind to an extracellular site distinct from the cation-binding pocket and are non-competitive with respect to both Na⁺ and K⁺ [1][2]. An unrelated non-ouabain-like inhibitor from uremic plasma was also found to be uncompetitive for ATP and competitive for Na⁺, highlighting that this kinetic pattern is a distinct mechanistic signature that separates peptide/protein inhibitors from digitalis-like compounds [3].

Enzyme Kinetics Ion Transport Mechanistic Pharmacology

SPAI-2 Peptide Structure Confers Multifunctional Biological Properties Absent in Small-Molecule ATPase Inhibitors

SPAI-2 is a 61-amino acid peptide containing a transglutaminase substrate domain at the N-terminus and a WAP (Whey Acidic Protein) domain at the C-terminus, a structural architecture shared with the human proteinase inhibitor SKALP/elafin [1]. This dual-domain structure confers SPAI-2 with potential serine proteinase inhibitory activity in addition to its Na⁺,K⁺-ATPase inhibitory function—a multifunctionality entirely absent in small-molecule inhibitors such as ouabain (C₂₉H₄₄O₁₂, MW 584.7), digoxin (C₄₁H₆₄O₁₄, MW 780.9), or digitoxin (C₄₁H₆₄O₁₃, MW 764.9) [2]. Comparative sequence analysis reveals that SPAI-2 shares high homology with SKALP/elafin, and the Trappin protein family to which they belong represents a distinct group of enzyme inhibitors with anchorage capabilities via transglutaminase-catalyzed crosslinking [3].

Protein Engineering Structural Biology Multifunctional Inhibitors

SPAI-2 Originates from Endogenous Mammalian Source, Distinct from Plant-Derived Cardiac Glycosides

SPAI-2 is an endogenous mammalian peptide inhibitor isolated from porcine duodenum and expressed in various tissues [1], contrasting fundamentally with plant-derived cardiac glycosides (e.g., ouabain from Strophanthus gratus, digoxin from Digitalis lanata). This endogenous origin is shared with the mammalian digitalis-like factor (EDLF) found in human newborn cord blood, which also exhibits distinct inhibition kinetics compared to ouabain [2]. While SPAI-2 is a characterized protein with known sequence and tissue distribution [3], EDLF remains incompletely characterized. This positions SPAI-2 as a defined, reproducible tool for investigating endogenous Na⁺,K⁺-ATPase regulatory pathways.

Endogenous Inhibitors Mammalian Physiology Comparative Pharmacology

SPAI Family Members (SPAI-1, SPAI-2, SPAI-3) Offer Comparative Structure-Activity Tools for Na⁺-Binding Site Mapping

SPAI-2 exists as part of a three-member peptide family (SPAI-1, SPAI-2, SPAI-3) that were co-purified from porcine duodenal extract and characterized for Na⁺,K⁺-ATPase inhibitory activity [1]. SPAI-2 and SPAI-3 share nearly identical sequences with only two amino acid substitutions (at positions 22 and 30), while SPAI-1 lacks the N-terminal twelve amino acid sequence present in SPAI-2 [2]. This natural variation provides a built-in structure-activity relationship (SAR) toolkit that small-molecule ATPase inhibitors cannot offer—no analogous series of ouabain or digoxin congeners exists with defined, minimal sequence variations that maintain the identical mechanism of action.

Structure-Activity Relationship Peptide Engineering Comparative Biochemistry

Sodium Potassium ATPase Inhibitor 2 (CAS 124541-52-2): Validated Research and Industrial Application Scenarios


Mechanistic Studies of Na⁺-Binding Site Pharmacology in Na⁺,K⁺-ATPase

SPAI-2 is uniquely suited for investigations requiring competitive inhibition at the Na⁺-binding site of Na⁺,K⁺-ATPase. Because SPAI-2 inhibits the enzyme through competitive antagonism with Na⁺ and uncompetitive kinetics with K⁺ [1], researchers can employ SPAI-2 to probe cation-binding site interactions, transport cycle intermediates, and sodium-dependent conformational changes. This application is impossible with ouabain or other cardiac glycosides, which bind to an extracellular digitalis receptor site distinct from the cation-binding pocket and exhibit non-competitive inhibition kinetics with respect to both Na⁺ and K⁺ [2].

Dual-Function Assays Combining Na⁺,K⁺-ATPase Inhibition with Proteinase Inhibition or Transglutaminase Anchoring Studies

SPAI-2 contains both a transglutaminase substrate domain (N-terminus) and a WAP domain (C-terminus) homologous to the serine proteinase inhibitor SKALP/elafin [1]. This structural architecture enables SPAI-2 to serve as a multifunctional reagent in assays that require simultaneous Na⁺,K⁺-ATPase inhibition and either (a) proteinase inhibitory activity or (b) transglutaminase-catalyzed crosslinking to extracellular matrix components [2]. No small-molecule ATPase inhibitor (e.g., ouabain, digoxin, digitoxin) possesses this dual functionality, making SPAI-2 the only available tool for such integrated experimental designs.

Endogenous Na⁺,K⁺-ATPase Regulatory Pathway Investigation Using a Defined Mammalian Inhibitor

SPAI-2 provides a fully characterized, sequence-defined endogenous mammalian peptide inhibitor for investigating physiological Na⁺,K⁺-ATPase regulatory mechanisms [1]. Unlike the partially characterized endogenous digitalis-like factor (EDLF) or exogenous plant-derived cardiac glycosides, SPAI-2 offers researchers a reproducible molecular probe with known primary sequence, tissue distribution profile, and inhibition kinetics [2]. This enables controlled experiments on endogenous sodium pump modulation, comparative studies across tissues (duodenum, kidney, liver), and investigations of WAP-domain protein family functions in ion transport regulation [3].

Structure-Activity Relationship Studies Using the SPAI Peptide Family (SPAI-1, SPAI-2, SPAI-3)

SPAI-2 serves as the reference compound within the three-member SPAI peptide family (SPAI-1, SPAI-2, SPAI-3), which collectively enables systematic structure-activity relationship (SAR) analysis of Na⁺-competitive inhibition determinants [1]. The defined sequence differences among family members—SPAI-1 lacking 12 N-terminal residues present in SPAI-2, and SPAI-3 differing by only two amino acid substitutions—provide a natural experimental system for mapping residues critical for Na⁺-binding site competition, potency determination, and selectivity profiling [2]. This SAR capability is unavailable with any small-molecule ATPase inhibitor series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium potassium ATPase inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.